An In-depth Technical Guide to (10-carboxydecyl)triphenylphosphonium bromide: A Mitochondria-Targeting Moiety for Advanced Drug Delivery
An In-depth Technical Guide to (10-carboxydecyl)triphenylphosphonium bromide: A Mitochondria-Targeting Moiety for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (10-carboxydecyl)triphenylphosphonium bromide, a key reagent in the development of mitochondria-targeted therapeutics. We will delve into its synthesis, characterization, commercial availability, and detailed protocols for its application in drug delivery systems, offering field-proven insights to accelerate your research and development endeavors.
Introduction: The Significance of Targeting Mitochondria
Mitochondria, the powerhouses of the cell, are increasingly recognized as pivotal players in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders. Their central role in cellular metabolism, apoptosis, and reactive oxygen species (ROS) production makes them a compelling target for therapeutic intervention. The ability to selectively deliver bioactive molecules to mitochondria holds immense promise for enhancing therapeutic efficacy while minimizing off-target effects.
(10-carboxydecyl)triphenylphosphonium bromide (TPP-C10-COOH) has emerged as a valuable tool for achieving this targeted delivery. The lipophilic triphenylphosphonium (TPP) cation, due to the large negative membrane potential across the inner mitochondrial membrane, facilitates the accumulation of conjugated molecules within the mitochondrial matrix. The ten-carbon alkyl chain provides a spacer, and the terminal carboxylic acid group offers a versatile handle for conjugation to a wide array of therapeutic agents, imaging probes, and nanoparticles.
Physicochemical Properties and Commercial Availability
(10-carboxydecyl)triphenylphosphonium bromide is a white to off-white solid. While specific solubility data is not extensively published, its structure suggests solubility in polar organic solvents such as ethanol, DMSO, and DMF[1]. The melting point for the closely related compound (5-carboxypentyl)triphenylphosphonium bromide is reported to be in the range of 198 - 203 °C, and for (4-carboxybutyl)triphenylphosphonium bromide, it is 204 - 207 °C[2].
Table 1: Key Physicochemical Properties
| Property | Value |
| CAS Number | 7530-96-3[3] |
| Molecular Formula | C₂₉H₃₆BrO₂P[3] |
| Molecular Weight | 527.47 g/mol [3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in ethanol, DMSO, DMF[1] |
A number of chemical suppliers offer (10-carboxydecyl)triphenylphosphonium bromide. When selecting a supplier, it is crucial to consider the purity of the compound and the availability of comprehensive characterization data, such as NMR, HPLC, and Mass Spectrometry, to ensure the reliability and reproducibility of your experimental results.
Table 2: Commercial Suppliers of (10-carboxydecyl)triphenylphosphonium bromide
| Supplier | Location | Notes |
| Hangzhou Zhongqi Chem Co., Ltd. | China | Trader of fine chemicals and pharmaceutical intermediates.[4] |
| Yantai ShengKailun Chemical Technology Co., Ltd. | China | Supplier listed on ChemicalBook.[5] |
| Bejing Famous Pharmaceutical Technology Co., Ltd. | China | Supplier listed on ChemicalBook.[5] |
| Bide Pharmatech Ltd. | China | Supplier listed on ChemicalBook.[5] |
| Matrix Scientific | USA | Provides the compound in various quantities.[5] |
| BLD Pharm | USA | Offers the compound with available NMR, HPLC, LC-MS, and UPLC data.[6][7] |
Synthesis and Characterization: A Pathway to High-Purity Material
The synthesis of (10-carboxydecyl)triphenylphosphonium bromide is typically achieved through the reaction of triphenylphosphine with 11-bromoundecanoic acid. This straightforward nucleophilic substitution reaction provides a reliable route to the desired product.
Synthesis Protocol
This protocol is a generalized procedure based on the synthesis of similar alkyltriphenylphosphonium salts. Optimization of reaction time and temperature may be necessary.
Diagram 1: Synthesis of (10-carboxydecyl)triphenylphosphonium bromide
Caption: Synthesis of (10-carboxydecyl)triphenylphosphonium bromide.
Materials:
-
Triphenylphosphine (1.0 - 1.1 equivalents)
-
11-Bromoundecanoic acid (1.0 equivalent)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11-bromoundecanoic acid in the chosen anhydrous solvent.
-
Add triphenylphosphine to the solution.
-
Heat the reaction mixture to reflux (typically 80-110°C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours). The product often precipitates as a white solid.
-
Cool the reaction mixture to room temperature, followed by further cooling in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted triphenylphosphine.
-
The crude product can be further purified by recrystallization.[8]
Purification
Recrystallization is a common method for purifying phosphonium salts. The choice of solvent system is critical and may require some experimentation. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then slowly add a less polar solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed. Allowing the solution to cool slowly will promote the formation of pure crystals.[8][9] Purification can also be achieved using HPLC, though the detergent-like properties of some phosphonium salts can present challenges with reverse-phase columns.[10]
Characterization
The identity and purity of the synthesized (10-carboxydecyl)triphenylphosphonium bromide should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the triphenylphosphine group, as well as signals for the aliphatic protons of the decyl chain. The ³¹P NMR spectrum should show a single peak characteristic of a phosphonium salt.[11][12][13][14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common starting point for method development.[16][17][18][19]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the [M-Br]⁺ cation.[20][21][22][23]
Experimental Workflows: Application in Drug Delivery
The primary application of (10-carboxydecyl)triphenylphosphonium bromide is as a mitochondrial targeting ligand. It can be conjugated to various molecules, including anticancer drugs, fluorescent probes, and polymers for nanoparticle formulation.
Conjugation to a Therapeutic Agent
The terminal carboxylic acid of (10-carboxydecyl)triphenylphosphonium bromide can be readily coupled to an amine-containing drug or molecule using standard carbodiimide chemistry (e.g., EDC/NHS coupling).
Diagram 2: General Conjugation Workflow
Caption: Workflow for conjugating a drug to TPP-C10-COOH.
Preparation of Mitochondria-Targeted Liposomes
(10-carboxydecyl)triphenylphosphonium bromide can be conjugated to a lipid, such as DSPE-PEG-NH₂, to create a mitochondria-targeting lipid. This functionalized lipid can then be incorporated into liposomal formulations to encapsulate therapeutic agents.[4][24][25][26][27]
Protocol: Preparation of TPP-Modified Liposomes
-
Synthesize the TPP-lipid conjugate: Couple (10-carboxydecyl)triphenylphosphonium bromide to an amino-functionalized lipid (e.g., DSPE-PEG-NH₂) using EDC/NHS chemistry.[4]
-
Thin-film hydration: Dissolve the lipids (including the TPP-lipid conjugate) and the drug to be encapsulated in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).
-
Film formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size reduction: To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension or extrude it through polycarbonate membranes with a specific pore size.[24]
In Vitro Evaluation of Mitochondrial Targeting and Efficacy
Diagram 3: In Vitro Evaluation Workflow
Caption: Workflow for in vitro evaluation of TPP-drug conjugates.
Protocol: Assessing Mitochondrial Colocalization with Confocal Microscopy
-
Cell Seeding: Seed cancer cells onto glass-bottom dishes or chamber slides suitable for confocal microscopy. Allow the cells to adhere overnight.
-
Mitochondrial Staining: Incubate the cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Green FM) according to the manufacturer's instructions.
-
Treatment: Treat the cells with the fluorescently-labeled TPP-conjugate for a specified period.
-
Imaging: Wash the cells with fresh media and image them using a confocal laser scanning microscope. Acquire images in the channels corresponding to the mitochondrial probe and the TPP-conjugate.
-
Analysis: Merge the images from the different channels. Colocalization of the red (TPP-conjugate) and green (mitochondria) signals, resulting in a yellow color, indicates successful mitochondrial targeting.[28][29][30][31][32]
Protocol: Cytotoxicity Assessment using the MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the TPP-drug conjugate, the unconjugated drug, and a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[5][6][33][34][35]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.
Conclusion and Future Perspectives
(10-carboxydecyl)triphenylphosphonium bromide is a powerful and versatile tool for the development of mitochondria-targeted therapies. Its straightforward synthesis and conjugation chemistry, coupled with the well-established principle of TPP-mediated mitochondrial accumulation, make it an attractive choice for researchers in drug delivery. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists working to unlock the full therapeutic potential of targeting mitochondria. Future research will likely focus on the development of novel TPP-based delivery systems with enhanced specificity and controlled release profiles, further advancing the field of precision medicine.
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